An In-Depth Technical Guide to 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated derivative of the 7-azaindole scaffold. As a bioisostere of indole and purine, the 7-azaindole nucleus is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of this scaffold can significantly modulate its physicochemical and pharmacological properties, including potency, selectivity, and metabolic stability. This guide will delve into the synthesis, chemical properties, and potential applications of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine, with a particular focus on its role as a key building block in the design of targeted therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold and the Impact of Fluorination
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to endogenous purines, the building blocks of DNA and ATP, allows it to effectively mimic these structures and interact with a wide range of biological targets, most notably protein kinases.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, and the 7-azaindole scaffold has been a cornerstone in the development of numerous clinically successful drugs.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to its target protein. In the context of the 7-azaindole scaffold, the introduction of two fluorine atoms at the 4 and 6 positions is anticipated to:
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Modulate Basicity: The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the pyridine nitrogen, which can impact solubility and off-target interactions.
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Enhance Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity and potency.
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Improve Metabolic Stability: The strong C-F bond can block potential sites of oxidative metabolism, leading to an improved pharmacokinetic profile.
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Fine-tune Lipophilicity: Fluorine substitution can alter the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall drug-like properties.
This guide will explore these aspects in detail, providing a rationale for the growing interest in 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine as a valuable building block in drug discovery.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine is essential for its effective utilization in synthesis and drug design.
Table 1: Physicochemical Properties of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine
| Property | Value |
| Molecular Formula | C7H4F2N2 |
| Molecular Weight | 154.12 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and methanol |
| Melting Point | Not readily available in the literature |
| pKa | Expected to be lower than that of the parent 7-azaindole due to the electron-withdrawing fluorine atoms |
Spectroscopic Characterization (Predicted)
While experimental spectra for 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine are not widely published, we can predict the key features based on the analysis of similar fluorinated pyridines and 7-azaindoles.[2]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
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¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the bicyclic system. The carbon atoms directly attached to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals for the fluorine atoms at the 4 and 6 positions, with potential through-space coupling to each other and to nearby protons.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 154.03, corresponding to the molecular weight of the compound.
Synthesis of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine: A Proposed Synthetic Strategy
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Sonogashira Coupling of 2-Amino-3-bromo-4,6-difluoropyridine with Ethynyltrimethylsilane
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Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[3][4][5][6][7] The use of a trimethylsilyl (TMS) protected acetylene prevents self-coupling of the alkyne.
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Procedure:
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To a solution of 2-amino-3-bromo-4,6-difluoropyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq).
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Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford 2-amino-3-((trimethylsilyl)ethynyl)-4,6-difluoropyridine.
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Step 2: Deprotection and Cyclization to form 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine
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Rationale: The TMS protecting group is readily cleaved under mild conditions using a fluoride source such as tetrabutylammonium fluoride (TBAF). The subsequent intramolecular cyclization of the resulting terminal alkyne onto the amino group is promoted by a base, such as potassium carbonate, to form the pyrrole ring.
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Procedure:
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Dissolve the TMS-protected intermediate from Step 1 in a solvent like THF.
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Add a solution of TBAF (1.1 eq, 1M in THF) dropwise at 0 °C and stir for 30 minutes.
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Add potassium carbonate (2.0 eq) and heat the reaction mixture to reflux.
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Monitor the reaction by TLC or LC-MS until the cyclization is complete.
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Cool the reaction mixture, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the crude product by chromatography or recrystallization to yield the final product, 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine.
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Chemical Reactivity and Derivatization
The 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine core offers several positions for further functionalization, making it a versatile scaffold for building complex molecules.
Key Reaction Sites:
Caption: Key reaction sites on the 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold.
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N1-Position: The pyrrole nitrogen can be readily alkylated, arylated, or acylated using standard methodologies. This position is often modified to introduce substituents that can modulate solubility, cell permeability, or interact with specific pockets of the target protein.
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C3-Position: The C3 position of the pyrrole ring is susceptible to electrophilic substitution reactions, such as halogenation (e.g., with NBS or NIS), allowing for further cross-coupling reactions.
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C4 and C6-Positions (Fluorine Substitution): The fluorine atoms on the pyridine ring activate these positions towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.
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C5-Position: The C5 position can be functionalized through metalation (e.g., with LDA or n-BuLi) followed by quenching with an electrophile.
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
The 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a highly attractive building block for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region, combined with the beneficial properties imparted by the fluorine atoms, makes it a valuable core for designing potent and selective inhibitors.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8][9][10][11] Several FGFR inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold have been reported, demonstrating the utility of this core in targeting this kinase family.[8][9][10][11]
Hypothetical SAR Study of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors:
To illustrate the potential of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine in drug design, a hypothetical SAR study is presented below. This study focuses on the modification of a generic FGFR inhibitor template where the 4,6-difluoro-7-azaindole core serves as the hinge-binding motif.
Table 2: Hypothetical SAR of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R1 | R2 | FGFR1 IC₅₀ (nM) | Rationale for Design |
| 1a | H | 3,5-dimethoxyphenyl | 50 | Parent compound with a known FGFR binding motif. |
| 1b | CH₃ | 3,5-dimethoxyphenyl | 25 | N1-methylation can improve cell permeability and metabolic stability. |
| 1c | H | 2,6-dichloro-3,5-dimethoxyphenyl | 5 | Introduction of chlorine atoms can enhance hydrophobic interactions in the binding pocket. |
| 1d | H | 4-(dimethylamino)phenyl | >500 | A polar group at this position may be detrimental to activity. |
| 1e | H (C4-NH-R) | 3,5-dimethoxyphenyl | 10 | SNAr at the C4 position allows for exploration of the solvent-exposed region. |
Structure-Activity Relationship (SAR) Insights:
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Hinge-Binding: The N7 and N1-H of the 4,6-difluoro-7-azaindole core are expected to form crucial hydrogen bonds with the backbone of the kinase hinge region.
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Role of Fluorine: The fluorine atoms at C4 and C6 can enhance binding affinity through favorable interactions with the protein and may block potential metabolic hotspots.
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R1 Substituent: Modification at the N1 position can be used to fine-tune physicochemical properties without disrupting the key hinge-binding interactions.
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R2 Substituent: The substituent at the C3 position typically occupies a hydrophobic pocket, and its size and electronics are critical for potency and selectivity.
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C4-Substitution: The C4 position, activated by the adjacent fluorine, provides a handle for introducing substituents that can interact with the solvent-exposed region of the ATP-binding site, potentially improving selectivity and physicochemical properties.
Signaling Pathway and Experimental Workflow:
Caption: FGFR signaling pathway and a typical drug discovery workflow for developing inhibitors.
Conclusion and Future Perspectives
4,6-difluoro-1H-pyrrolo[2,3-b]pyridine represents a highly promising and versatile scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of fluorine atoms at the 4 and 6 positions offers a powerful means to fine-tune the physicochemical and pharmacological properties of the parent 7-azaindole core. The proposed synthetic route provides a practical approach for accessing this valuable building block, and the outlined reactivity map highlights its potential for creating diverse chemical libraries. As our understanding of the molecular drivers of disease continues to grow, the demand for precisely engineered small molecules will only increase. The unique properties of 4,6-difluoro-1H-pyrrolo[2,3-b]pyridine position it as a key component in the medicinal chemist's toolbox for the rational design of the next generation of targeted therapies. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of this scaffold against a broader range of biological targets.
References
- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. 2017.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Concise and Efficient Synthesis of 4‐Fluoro‐1H‐pyrrolo[2,3‐b]pyridine.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.
- Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Semantic Scholar.
- Sonogashira coupling. Wikipedia.
- Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hep
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Basic 1H- and 13C-NMR Spectroscopy. Google Books.
- Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
- Ultrafast 19F MAS NMR. Arxiv.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
- 1h-pyrrolo[2,3-b]pyridines.
- Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. The Royal Society of Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
- Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Sonogashira Coupling. Chemistry LibreTexts.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors[v1] | Preprints.org [preprints.org]
- 11. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
